2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Übersicht

Beschreibung

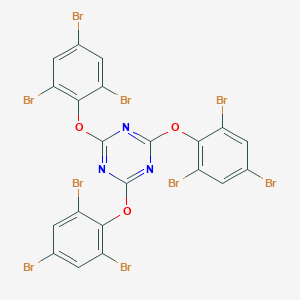

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine is a chemical compound known for its unique structure and properties It is composed of a triazine core with three 2,4,6-tribromophenoxy groups attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4,6-tribromophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyanuric chloride+3×2,4,6-tribromophenol→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atoms on the phenoxy groups are susceptible to nucleophilic substitution under specific conditions. Key findings include:

Reagents and Conditions :

-

Nucleophiles : Amines, thiols, or hydroxide ions facilitate substitution.

-

Solvents : Polar aprotic solvents (e.g., acetone) enhance reactivity.

-

Catalysts : Base catalysts (e.g., alkali metal carbonates) improve reaction rates .

Example Reaction :

Product Purity :

Hydrolysis

TTBP-TAZ undergoes partial hydrolysis under high-temperature or aqueous conditions, forming hydroxylated by-products:

Key Observations :

-

Hydrolysis at 160°C produces bis-(tribromophenoxy)-hydroxy-s-triazine (10% yield) .

-

Reaction occurs preferentially in the presence of water or moisture .

Conditions Leading to Hydrolysis :

| Parameter | Value | Source |

|---|---|---|

| Temperature | >148°C (molten phase) | |

| Solvent | Water/ketone mixtures |

Biotransformation

TTBP-TAZ metabolizes rapidly in biological systems, forming 2,4,6-tribromophenol (2,4,6-TBP) as the primary metabolite:

In Vitro Data :

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Source |

|---|---|---|---|

| Half-life (t₁/₂) | 1.1 hours | 2.2 hours | |

| Metabolite Yield | 87% 2,4,6-TBP | 87% 2,4,6-TBP |

In Vivo Results (Rat Exposure) :

-

2,4,6-TBP Accumulation :

-

Toxicological Impact : Activates aryl hydrocarbon receptor (AhR), inducing hepatic fatty degeneration .

Thermal Decomposition

TTBP-TAZ demonstrates stability under controlled incineration:

Key Findings :

-

No detectable polybrominated dibenzodioxins (PBDDs) or dibenzofurans (PBDFs) in incineration byproducts .

Thermal Stability Profile :

| Property | Value | Source |

|---|---|---|

| Melting Point | 225–235°C | |

| Boiling Point | 812.2±75.0°C (predicted) |

Oxidation and Reduction

Limited direct data exists, but analogous brominated compounds suggest:

Oxidation :

Reduction :

Wissenschaftliche Forschungsanwendungen

Flame Retardant Properties

Overview : TTBP-TAZ is extensively used as a flame retardant in polymers and textiles. Its high bromine content enhances its ability to inhibit fire propagation.

Research Findings :

- A study highlighted that TTBP-TAZ effectively reduces flammability in materials used in electronics and construction. It forms a protective char layer when exposed to heat, which prevents further combustion .

- The compound has been shown to be effective in various polymer matrices including polycarbonate and polyvinyl chloride (PVC), where it significantly lowers the peak heat release rate during combustion tests .

Case Studies :

- In a case study involving electronic waste recycling facilities, TTBP-TAZ was identified as a prevalent flame retardant in house dust samples. This indicates its widespread use in consumer electronics and potential environmental implications .

Environmental Impact and Biotransformation

Overview : The environmental persistence of TTBP-TAZ raises concerns regarding its biotransformation and accumulation in biological systems.

Research Findings :

- In vitro studies demonstrated that TTBP-TAZ undergoes rapid metabolism in human liver microsomes, leading to the formation of 2,4,6-tribromophenol (2,4,6-TBP), a compound with potential toxic effects . The half-life of TTBP-TAZ was found to be approximately 1.1 hours in human microsomes.

- An in vivo experiment confirmed the presence of 2,4,6-TBP in rat tissues post-exposure to TTBP-TAZ, indicating significant biotransformation pathways that could impact human health through indirect exposure .

Regulatory Considerations

Overview : Due to the potential health risks associated with brominated flame retardants like TTBP-TAZ, regulatory scrutiny is increasing.

Research Findings :

- Regulatory agencies are assessing the impact of brominated compounds on human health and the environment. The presence of TTBP-TAZ in consumer products necessitates compliance with safety standards to mitigate exposure risks .

Summary Table of Applications

Wirkmechanismus

The mechanism by which 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Tris(2,4,6-trichlorophenoxy)-1,3,5-triazine: Similar structure but with chlorine atoms instead of bromine.

2,4,6-Tris(4-pyridyl)pyridine: Another triazine derivative with different substituents.

Uniqueness

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical or physical characteristics.

Biologische Aktivität

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) is a brominated flame retardant known for its complex structure and potential biological implications. This compound has garnered attention due to its environmental persistence and bioaccumulation properties. Understanding its biological activity is crucial for assessing its safety and regulatory status.

Chemical Structure

TTBP-TAZ has the molecular formula and features a triazine ring substituted with three 2,4,6-tribromophenoxy groups. The structural arrangement plays a significant role in its chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of TTBP-TAZ can be summarized through several key areas:

-

Metabolism and Biotransformation :

- TTBP-TAZ is metabolized in both human and rat liver microsomes. Studies indicate that it has a half-life of approximately 1.1 hours in human microsomes and 2.2 hours in rat microsomes .

- The primary metabolite formed during this process is 2,4,6-tribromophenol (2,4,6-TBP), which accounts for about 87% of all metabolites produced .

-

Toxicological Effects :

- In vivo studies demonstrated that exposure to TTBP-TAZ results in significant accumulation of 2,4,6-TBP in rat blood and liver tissues . Concentrations were measured at 270 ± 110 μg/g lipid weight in blood and 50 ± 14 μg/g lipid weight in liver after a week of exposure to a daily dose of 250 mg/kg body weight.

- The compound significantly activates the aryl hydrocarbon receptor (AhR), leading to fatty degeneration in hepatic tissues—indicating potential hepatotoxicity .

- Environmental Impact :

Case Studies

Several studies have explored the biological implications of TTBP-TAZ:

Case Study 1: In Vitro Metabolism

A study utilized human liver microsomes to assess the metabolic pathways of TTBP-TAZ. Results indicated rapid biotransformation rates compared to other brominated flame retardants like tetrabromobisphenol A (TBBPA) . This suggests that TTBP-TAZ may serve as a precursor for more toxic metabolites.

Case Study 2: In Vivo Toxicity Assessment

In an in vivo experiment involving rats, significant activation of AhR was observed alongside fatty liver changes after exposure to TTBP-TAZ . This highlights the compound's potential hepatotoxic effects and raises concerns regarding long-term exposure.

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Half-life in Human Microsomes | 1.1 hours |

| Half-life in Rat Microsomes | 2.2 hours |

| Major Metabolite | 2,4,6-Tribromophenol |

| Concentration in Rat Blood | 270 ± 110 μg/g lipid weight |

| Concentration in Rat Liver | 50 ± 14 μg/g lipid weight |

| AhR Activation | Significant (18-28 fold) |

Eigenschaften

IUPAC Name |

2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H6Br9N3O3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFBPPCACYFGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3Br)Br)Br)OC4=C(C=C(C=C4Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H6Br9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058695 | |

| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1067.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25713-60-4, 56362-01-7 | |

| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25713-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025713604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056362017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIS(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKS4PD9ZS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine and what is it used for?

A1: this compound (TTBP-TAZ) is a high molecular weight brominated flame retardant. It is added to materials, primarily plastics, to inhibit their flammability. TTBP-TAZ has been identified as a potential replacement for the banned polybrominated diphenyl ethers [].

Q2: What is the molecular formula, weight, and spectroscopic data for TTBP-TAZ?

A2: The molecular formula for TTBP-TAZ is C21H6Br9N3O3, and its molecular weight is 933.45 g/mol []. Structural characterization has been performed using Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) [].

Q3: How effective is TTBP-TAZ as a flame retardant and in which materials is it typically used?

A3: TTBP-TAZ has demonstrated good flame retardant properties, particularly when combined with antimony trioxide (Sb2O3) in recycled acrylonitrile-butadiene-styrene (ABS) []. Research has shown that ABS resins containing TTBP-TAZ exhibited better flame retardancy and mechanical properties than those containing decabromodiphenyl oxide []. It has also been found in plastic casings of electrical and electronic equipment [].

Q4: Are there any concerns regarding the environmental impact of TTBP-TAZ?

A4: TTBP-TAZ has been detected in house dust, e-waste dust, and air samples, indicating its potential for environmental release []. While it was not detected in outdoor environmental samples like water and sediment in one study, further research is needed to understand its long-term fate and potential for bioaccumulation []. Additionally, research has explored the photodegradation of TTBP-TAZ in solvent systems to understand its breakdown products and pathways [].

Q5: What are the known impurities or degradation products of TTBP-TAZ?

A5: Studies have shown that TTBP-TAZ can degrade into 2,4,6-tribromophenol (2,4,6-TBP) [, ]. The presence of 2,4,6-TBP in humans has been linked to the biotransformation of TTBP-TAZ []. Further research is needed to understand the toxicity and environmental persistence of these degradation products.

Q6: How is TTBP-TAZ synthesized?

A6: TTBP-TAZ is synthesized through a phase-transfer catalysis reaction using 2,4,6-tribromophenol and cyanuric chloride as raw materials [, ]. The reaction utilizes sodium hydroxide (NaOH) and a phase-transfer catalyst to achieve high yields exceeding 95% [, ]. Studies have focused on optimizing the synthesis conditions to maximize yield and minimize waste [, ].

Q7: Are there any analytical methods for detecting and quantifying TTBP-TAZ in environmental and product samples?

A7: Several analytical methods have been developed for the detection and quantification of TTBP-TAZ. These include:

- Gas chromatography coupled with high-resolution and low-resolution mass spectrometry (GC-HRMS and GC-LRMS): These methods are used to determine TTBP-TAZ's chemical structure and concentrations in various matrices, including dust and air samples [].

- Liquid chromatography with atmospheric pressure chemical ionization combined with high-resolution time-of-flight mass spectrometry (LC-APCI-HRTOFMS): This method offers high sensitivity and selectivity for analyzing TTBP-TAZ in complex samples like plastic products and indoor dust [].

- Liquid chromatography-mass spectrometry (LC-MS): Research has focused on developing and validating LC-MS methods for the simultaneous analysis of triazine-based brominated flame retardants, including TTBP-TAZ, in environmental samples [].

Q8: How does the structure of TTBP-TAZ affect its properties?

A8: The structure of TTBP-TAZ, with its three bulky 2,4,6-tribromophenoxy groups attached to the triazine ring, significantly influences its properties. These bulky groups hinder rotation around the triazine core, impacting its flexibility and thermal stability. Additionally, the presence of bromine atoms contributes to its flame-retardant properties. The spatial arrangement of these bromine atoms influences the compound's ability to scavenge free radicals during combustion, thus hindering the spread of fire.

Q9: Are there any studies investigating the impact of interfacial tension on the performance of TTBP-TAZ in polymer blends?

A9: Yes, research has been conducted to analyze the effect of interfacial tension on the impact strength of acrylonitrile-butadiene-styrene (ABS) blends containing TTBP-TAZ []. The study measured the surface tension components of TTBP-TAZ powder and calculated the interfacial tension between TTBP-TAZ and ABS, revealing a linear relationship between impact strength and interfacial tension [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.